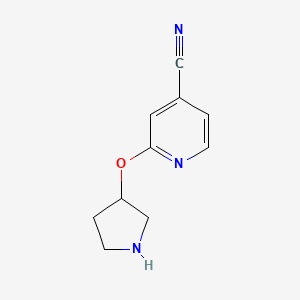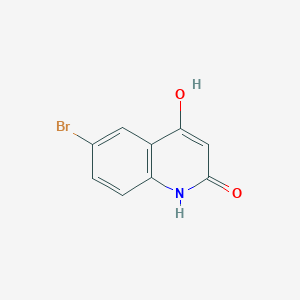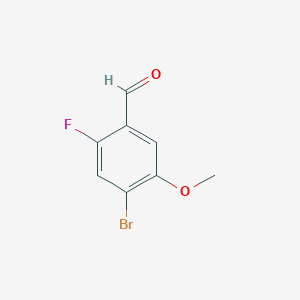
4-Bromo-2-fluoro-5-methoxybenzaldehyde
概要
説明
4-Bromo-2-fluoro-5-methoxybenzaldehyde is a compound with the CAS Number: 749931-20-2. It has a molecular weight of 233.04 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular formula of this compound is C8H6BrFO2 . The InChI code is 1S/C8H6BrFO2/c1-12-8-2-5(4-11)7(10)3-6(8)9/h2-4H,1H3 .Physical and Chemical Properties Analysis
This compound is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.科学的研究の応用
Synthesis and Chemical Studies
4-Bromo-2-fluoro-5-methoxybenzaldehyde serves as an intermediate in various synthetic routes for producing complex organic compounds. For instance, its derivatives have been used in the synthesis of Methyl 4-Bromo-2-methoxybenzoate through a multi-step process involving bromination, hydrolysis, cyanidation, methoxylation, and esterification, achieving high yield and purity (Chen Bing-he, 2008). Similarly, hydroxylated and methoxylated polybrominated diphenyl ethers, important in environmental chemistry, have been synthesized from brominated phenoxybenzaldehydes prepared via coupling of various fluorobenzaldehydes for use as analytical and toxicological reference standards (G. Marsh, R. Stenutz, A. Bergman, 2003).
Drug Discovery and Medicinal Chemistry
In the realm of drug discovery, the compound has facilitated the development of key intermediates. For example, 5-bromo-2-methylamino-8-methoxyquinazoline, a crucial intermediate in drug development, was synthesized from 6-bromo-2-fluoro-3-methoxybenzaldehyde, showcasing improvements in synthesis routes through the telescoping process for efficient drug compound production (K. Nishimura, T. Saitoh, 2016).
Bioconversion and Environmental Impact
Research on the white rot fungus Bjerkandera adusta highlighted the bioconversion of halogenated organic compounds, identifying novel brominated methoxybenzaldehyde metabolites. This study contributes to understanding fungal metabolism's role in environmental detoxification processes (H. Beck, F. R. Lauritsen, J. Patrick, R. Cooks, 2000).
Liquid Crystal Synthesis
The compound also plays a role in the synthesis of liquid crystal molecules, demonstrating the diversity of applications ranging from organic chemistry to materials science. The synthesis and characterization of fluorinated 1,5-benzothiazepines and pyrazolines from 4-Bromo-2-fluorobenzaldehyde reveal its utility in creating novel liquid crystalline materials, highlighting the compound's versatility in contributing to advances in display technologies and optical materials (S. G. Jagadhani, S. G. Kundlikar, B. Karale, 2015).
Safety and Hazards
作用機序
Target of Action
The primary targets of 4-Bromo-2-fluoro-5-methoxybenzaldehyde It’s known that benzaldehyde derivatives often interact with proteins or enzymes in the body .
Mode of Action
The mode of action of This compound It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on the degree of substitution .
Biochemical Pathways
The specific biochemical pathways affected by This compound It’s known that benzaldehyde derivatives can participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
The pharmacokinetics of This compound It’s known that similar compounds have high gastrointestinal absorption .
Result of Action
The specific molecular and cellular effects of This compound It’s known that benzaldehyde derivatives can cause various physiological effects, depending on their specific targets and mode of action .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It’s known that environmental factors such as temperature, ph, and the presence of other chemicals can affect the action of similar compounds .
特性
IUPAC Name |
4-bromo-2-fluoro-5-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-8-2-5(4-11)7(10)3-6(8)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHBNRXZMJJLJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749931-20-2 | |
| Record name | 4-bromo-2-fluoro-5-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
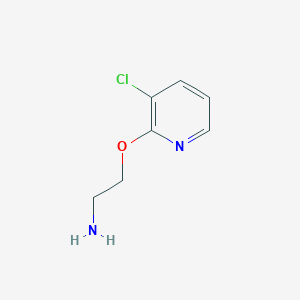
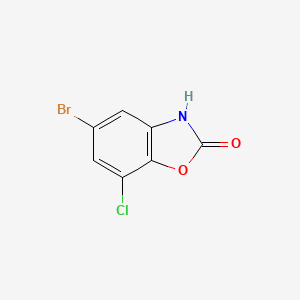
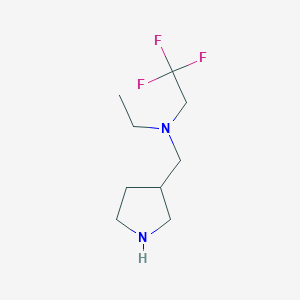
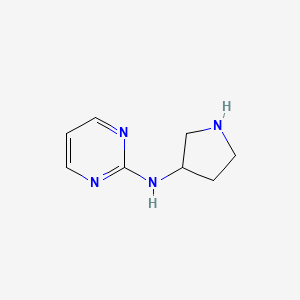
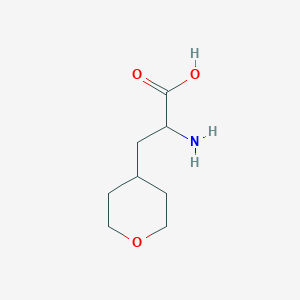
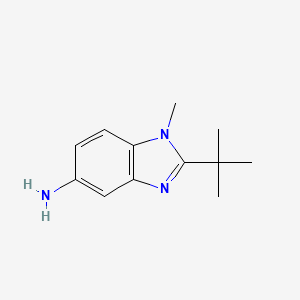
![5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1527573.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid](/img/structure/B1527575.png)
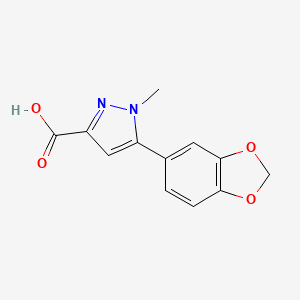
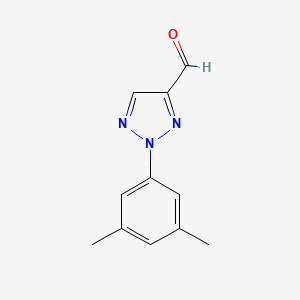
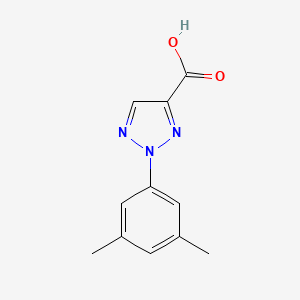
![[2-(Hexyloxy)-4-methylphenyl]methanamine](/img/structure/B1527579.png)
